molecular formula C13H12N2O6 B11620723 (4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B11620723
M. Wt: 292.24 g/mol
InChI Key: VMIBBQIGHBTZDM-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, acetyl group, hydroxyl groups, and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Nitration: The nitrophenyl group can be introduced through nitration of a phenyl ring using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Acetyl chloride, acetic anhydride, pyridine.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the nitro group.

    4-Acetyl-3-hydroxy-1-(hydroxymethyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with the nitro group in a different position.

Uniqueness

The presence of the nitrophenyl group at the 5-position and the combination of acetyl and hydroxyl groups make 4-acetyl-3-hydroxy-1-(hydroxymethyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one unique. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C13H12N2O6/c1-7(17)10-11(14(6-16)13(19)12(10)18)8-3-2-4-9(5-8)15(20)21/h2-5,11,16,18H,6H2,1H3

InChI Key

VMIBBQIGHBTZDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CO)O

Origin of Product

United States

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